Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride
CAS No.: 61217-79-6
Cat. No.: VC15787325
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61217-79-6 |
|---|---|
| Molecular Formula | C9H14ClNO |
| Molecular Weight | 187.66 g/mol |
| IUPAC Name | (2-hydroxy-2-phenylethyl)-methylazanium;chloride |
| Standard InChI | InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H |
| Standard InChI Key | NPUGYWPZOLONFA-UHFFFAOYSA-N |
| Canonical SMILES | C[NH2+]CC(C1=CC=CC=C1)O.[Cl-] |
Introduction
Chemical Characteristics and Structural Insights
Molecular Architecture
Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride features a benzyl group () linked to an ethanolamine backbone substituted with a methylamino group (). The hydrochloride salt enhances its water solubility, making it suitable for biological applications. The IUPAC name, (2-hydroxy-2-phenylethyl)-methylazanium chloride, reflects its cationic azanium center and chloride counterion .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 187.66 g/mol |
| CAS Number | 61217-79-6 |
| Synonyms | NSC 23619; DL-α-(methylaminomethyl)benzyl alcohol hydrochloride |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area | 36.8 Ų |
The compound’s chiral center at the ethanolamine carbon allows for enantiomeric differentiation, with the levorotatory isomer exhibiting higher pharmacological activity.
Spectroscopic and Computational Data
PubChem’s computed properties reveal a rotatable bond count of 3 and a heavy atom count of 12, contributing to its conformational flexibility . Nuclear Magnetic Resonance (NMR) spectroscopy typically shows distinct peaks for the aromatic protons (6.8–7.3 ppm), methylamino group (2.4–2.7 ppm), and hydroxyl proton (4.8–5.2 ppm). Mass spectrometry confirms the molecular ion peak at m/z 187.08, consistent with its exact mass .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a Mannich reaction between benzyl alcohol, formaldehyde, and methylamine under acidic conditions. Key steps include:
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Schiff Base Formation: Reacting methylamine with formaldehyde yields an imine intermediate.
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Nucleophilic Addition: Benzyl alcohol attacks the imine, forming a β-amino alcohol.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.
Optimization parameters:
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Temperature: 40–60°C to prevent side reactions.
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pH: Maintained at 3–4 to stabilize the intermediate.
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Catalysts: Lewis acids like accelerate the reaction.
Industrial Manufacturing
Large-scale production employs continuous flow reactors for enhanced yield (85–92%) and purity (>98%). Automated systems regulate reactant stoichiometry () and in-line HPLC monitors progress. Post-synthesis, crystallization from ethanol-water mixtures removes impurities.
Mechanism of Action: Prodrug Conversion to Phenylephrine
Upon administration, enzymatic cleavage by esterases releases phenylephrine, which activates α₁-adrenergic receptors. The levorotatory enantiomer (-configuration) binds receptor sites with 50-fold higher affinity than the dextrorotatory form, inducing vasoconstriction in nasal and ocular tissues.
Key metabolic pathways:
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Hepatic Oxidation: Cytochrome P450 enzymes metabolize 60% of the compound.
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Renal Excretion: 30% eliminated unchanged in urine.
Applications in Research and Industry
Chemical Synthesis
The compound serves as a precursor for optically active esters. For example, reaction with acetic anhydride yields phenylephrine acetate, a stable prodrug used in sustained-release formulations.
Metabolic Studies
As a human and plant metabolite, it aids in studying:
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Catecholamine Biosynthesis: Role in tyrosine hydroxylase regulation.
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Stress Response Pathways: Modulation of abscisic acid in plants.
Table 2: Stability Under Variable Conditions
| Condition | Solubility | Stability |
|---|---|---|
| Water (25°C) | 45 mg/mL | Stable (pH 4–6) |
| Ethanol | 120 mg/mL | Degrades at >60°C |
| Acidic (pH 2) | Insoluble | Hydrolysis in 2 h |
| Alkaline (pH 10) | Partially soluble | Oxidizes rapidly |
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